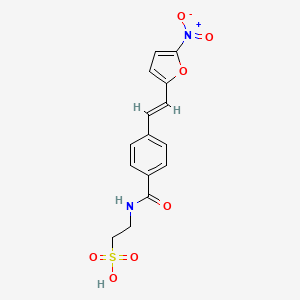
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the nitrofuran moiety. The final step involves the coupling of the nitrofuran-vinyl intermediate with a benzamidoethanesulfonic acid derivative using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The vinyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various nitrofuran derivatives, amino-substituted furans, and functionalized vinyl compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid exerts its effects involves multiple pathways:
Molecular Targets: The compound targets bacterial cell walls, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with DNA replication and protein synthesis in bacterial cells, making it effective against resistant strains.
類似化合物との比較
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
2-Acetyl-5-nitrofuran: Used in the synthesis of various biologically active compounds.
Uniqueness
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid stands out due to its unique combination of a nitrofuran moiety with a benzamidoethanesulfonic acid group, providing a distinct set of chemical and biological properties that are not observed in other similar compounds.
生物活性
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid (CAS No. 62113-79-5) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. The structure of this compound features a nitrofuran moiety, which is known for its biological significance, particularly in the field of medicinal chemistry.
- Molecular Formula : C₁₅H₁₄N₂O₇S
- Molecular Weight : 366.35 g/mol
- CAS Number : 62113-79-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have indicated that compounds containing nitrofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
Antitubercular Activity
In a study focused on the antitubercular potential of nitrofuran derivatives, compounds similar to our target showed promising activity against Mycobacterium tuberculosis H37Rv. The synthesized derivatives exhibited good antitubercular activity with cytotoxicity evaluations indicating safety profiles suitable for further development .
The mechanism by which these compounds exert their biological effects often involves the inhibition of essential bacterial processes such as protein synthesis, nucleic acid synthesis, and peptidoglycan production. This multi-target approach enhances their effectiveness against resistant strains .
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive antimicrobial screening demonstrated that compounds with a nitrofuran group displayed potent activity against various pathogens, suggesting their potential use in treating infections caused by resistant bacteria.
- Cytotoxicity Assessments : Cytotoxicity tests performed on VERO cell lines indicated that several derivatives maintained low toxicity levels while exhibiting significant antimicrobial efficacy, thus highlighting their therapeutic potential without compromising safety .
- Comparative Studies : Comparative analyses with standard antibiotics like ciprofloxacin revealed that certain derivatives of nitrofuran not only matched but sometimes exceeded the efficacy of traditional treatments against biofilms formed by MRSA and other pathogens .
特性
分子式 |
C15H14N2O7S |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H14N2O7S/c18-15(16-9-10-25(21,22)23)12-4-1-11(2-5-12)3-6-13-7-8-14(24-13)17(19)20/h1-8H,9-10H2,(H,16,18)(H,21,22,23)/b6-3+ |
InChIキー |
YKHIUGSHKIQUFJ-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS(=O)(=O)O |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















